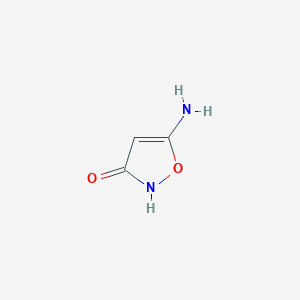

5-Aminoisoxazol-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c4-2-1-3(6)5-7-2/h1H,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAQXOKGHJGIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ONC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289073 | |

| Record name | 5-Amino-1,2-oxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-63-9 | |

| Record name | 822-63-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1,2-oxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2,3-dihydro-1,2-oxazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Aminoisoxazol-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for 5-aminoisoxazol-3(2H)-one, a crucial heterocyclic compound and a key intermediate in the synthesis of various pharmaceuticals, including the antibiotic D-cycloserine.[1][2][3] This document details prominent synthesis methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols and visual pathway diagrams.

Introduction

This compound, also known as 3-amino-5-hydroxyisoxazole, is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. Its structural motif is a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of this and related isoxazole derivatives is of significant interest for the development of novel therapeutic agents. This guide will focus on the core synthetic strategies, providing a practical resource for researchers in the field.

Core Synthesis Pathways

Several synthetic strategies have been developed for the synthesis of the isoxazole ring system. The most relevant pathways leading to this compound and its derivatives involve the reaction of hydroxylamine with various precursors.

Cyclocondensation of α-Cyanoketones with Hydroxylamine

A prevalent method for the synthesis of 5-aminoisoxazoles involves the condensation reaction between an α-cyanoketone and hydroxylamine hydrochloride.[4] The reaction proceeds via the formation of an oxime intermediate, followed by intramolecular cyclization to yield the 5-aminoisoxazole ring.

Logical Relationship: Cyclocondensation Pathway

References

A Technical Guide to the Regioselective Synthesis of 5-Aminoisoxazoles

For Researchers, Scientists, and Drug Development Professionals

The 5-aminoisoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities, including fungicidal, bactericidal, and antihelmintic properties.[1][2][3] The development of efficient and regioselective synthetic methods to access these compounds is therefore of significant interest to the drug discovery and development community. This technical guide provides an in-depth overview of the core strategies for the regioselective synthesis of 5-aminoisoxazoles, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams.

Core Synthetic Strategies

The regioselective construction of the 5-aminoisoxazole ring can be primarily achieved through cycloaddition reactions, with the [3+2] cycloaddition of nitrile oxides and enamines being a prominent and highly effective method. Other notable approaches include the cyclocondensation of β-dicarbonyl equivalents with hydroxylamine and the nucleophilic substitution of appropriately functionalized isoxazoles.

[3+2] Cycloaddition of Nitrile Oxides with α-Cyanoenamines

A powerful and highly regioselective method for the synthesis of 5-aminoisoxazoles is the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with α-cyanoenamines.[1][2] This approach is advantageous as the intermediate isoxazolines spontaneously eliminate hydrogen cyanide (HCN) to directly yield the aromatic 5-aminoisoxazole product in a one-pot procedure.[1][2] The reaction consistently produces the 5-amino-substituted regioisomer with high selectivity.[1][2]

The α-cyanoenamines act as synthetic equivalents of aminoacetylenes.[1][2] The nitrile oxides can be generated in situ from various precursors, such as hydroxamoyl chlorides or primary nitroalkanes, to prevent their dimerization.[1]

Reaction Workflow:

Caption: Workflow for 5-aminoisoxazole synthesis via [3+2] cycloaddition.

Experimental Protocols:

Protocol 1: Synthesis of α-Cyanoenamines (e.g., 1-Morpholinoacrylonitrile) [1][2]

-

Materials:

-

Chloroacetaldehyde (50% aqueous solution)

-

Morpholine

-

Potassium cyanide (KCN)

-

Triethylamine (TEA)

-

Diethyl ether

-

Cyclohexane

-

-

Procedure:

-

In a round-bottom flask, combine a 50% aqueous solution of chloroacetaldehyde (0.25 mol) and morpholine (0.25 mol).

-

Stir the mixture at room temperature for 2 hours.

-

Slowly add an aqueous solution of potassium cyanide (0.30 mol) to the stirred solution.

-

A solid will form, which is then filtered off and recrystallized from cyclohexane.

-

Protocol 2: [3+2] Cycloaddition for 5-Aminoisoxazole Synthesis [1][2]

-

Method A: Nitrile Oxide Generation from Hydroxamoyl Chlorides

-

Reactants:

-

α-Cyanoenamine

-

Appropriate hydroxamoyl chloride (e.g., p-chlorobenzohydroxamoyl chloride)

-

Triethylamine (TEA)

-

Toluene

-

-

Procedure:

-

Dissolve the α-cyanoenamine and the hydroxamoyl chloride in toluene in a round-bottom flask.

-

Add triethylamine to the mixture to facilitate the in situ generation of the nitrile oxide.

-

Stir the reaction mixture at room temperature overnight.

-

Proceed with aqueous workup and purification by recrystallization or column chromatography.

-

-

-

Method B: Nitrile Oxide Generation via the Mukaiyama Method

-

Reactants:

-

α-Cyanoenamine

-

Primary nitroalkane (e.g., nitromethane)

-

Phenylisocyanate

-

Triethylamine (TEA)

-

Toluene

-

-

Procedure:

-

Combine the α-cyanoenamine, primary nitroalkane, phenylisocyanate, and triethylamine in toluene.

-

Stir the reaction mixture at room temperature overnight.

-

Cool the reaction mixture, then proceed with workup and purification.

-

-

Quantitative Data:

| Entry | Nitrile Oxide Precursor (R) | α-Cyanoenamine | Method | Product | Yield (%) |

| 1 | p-ClPh-C(Cl)=NOH | 1-Morpholinoacrylonitrile | A | 1-[3-(4-Chlorophenyl)-isoxazol-5-yl)morpholine | 75 |

| 2 | Me-NO₂ | 1-Morpholinoacrylonitrile | B | 1-(3-Methylisoxazol-5-yl)morpholine | 95 |

| 3 | Me-NO₂ | 1-(Piperidin-1-yl)acrylonitrile | B | 5-(Piperidin-1-yl)-3-methylisoxazole | 70 |

| 4 | Me-NO₂ | 1-(N-methylpiperazin-1-yl)acrylonitrile | B | 1-Methyl-4-(3-methylisoxazol-5-yl)piperazine | 75 |

| 5 | Ph-NH-CO-C(H)=NOH | 1-(Piperidin-1-yl)acrylonitrile | C | N-Phenyl-5-(piperidin-1-yl)isoxazole-3-carboxamide | 58 |

Data sourced from Bouissiere et al., Molecules, 2006.[2]

Cyclocondensation of β-Enamino Diketones with Hydroxylamine

The cyclocondensation of β-enamino diketones with hydroxylamine offers a versatile route to polysubstituted isoxazoles.[4][5] The regiochemical outcome of this reaction can be controlled by carefully selecting the reaction conditions, such as the solvent and the use of additives like Lewis acids (e.g., BF₃·OEt₂).[4][6] This allows for the selective synthesis of different regioisomers, including 3,4-disubstituted and 4,5-disubstituted isoxazoles.[4] While not exclusively for 5-aminoisoxazoles, this method can be adapted to produce isoxazoles with an amino or amino-precursor group at the desired position.

Regiochemical Control Pathway:

Caption: Regiochemical control in isoxazole synthesis from β-enamino diketones.

Experimental Protocol:

Protocol 3: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles [6]

-

Materials:

-

β-Enamino diketone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Acetonitrile (MeCN)

-

Ethyl acetate

-

Water

-

-

Procedure:

-

To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).

-

Add boron trifluoride diethyl etherate (1.0 mmol, 2.0 equiv.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

The crude product is purified by column chromatography.

-

Quantitative Data:

| Entry | β-Enamino Diketone | Solvent | Additive (equiv.) | Product Ratio (3,4- : 4,5-) | Total Yield (%) |

| 1 | 1a | MeCN | BF₃·OEt₂ (0.5) | 80:20 | 85 |

| 2 | 1a | MeCN | BF₃·OEt₂ (1.0) | 88:12 | 89 |

| 3 | 1a | MeCN | BF₃·OEt₂ (2.0) | 95:5 | 92 |

| 4 | 1a | CH₂Cl₂ | BF₃·OEt₂ (2.0) | 90:10 | 85 |

Data adapted from de la Cruz-Cruz et al., RSC Advances, 2018.[4]

Synthesis from Thiocarbamoylcyanoacetates and Hydroxylamine

A convenient method for the preparation of 5-aminoisoxazoles involves the reaction of ethyl arylthiocarbamoylcyanoacetates with hydroxylamine in refluxing ethanol.[7] This approach provides a straightforward route to 5-aminoisoxazoles in good yields.[7]

Experimental Protocol:

Protocol 4: Synthesis of 5-Aminoisoxazoles from Thiocarbamoylcyanoacetates [7]

-

Materials:

-

Ethyl arylthiocarbamoylcyanoacetate

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

-

Procedure:

-

A mixture of the appropriate ethyl arylthiocarbamoylcyanoacetate, hydroxylamine hydrochloride, and sodium acetate in ethanol is refluxed.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization.

-

Quantitative Data:

| Entry | Aryl Group | Product | Yield (%) |

| 1 | Phenyl | Ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate | 75 |

| 2 | 2-Methylphenyl | Ethyl 5-amino-3-(o-tolylamino)isoxazole-4-carboxylate | 78 |

| 3 | 4-Bromophenyl | Ethyl 5-amino-3-(4-bromophenylamino)isoxazole-4-carboxylate | 82 |

Data sourced from Khalafy et al., Chemistry of Heterocyclic Compounds, 2008.[7]

Conclusion

The regioselective synthesis of 5-aminoisoxazoles is a critical aspect of modern medicinal chemistry. The [3+2] cycloaddition of nitrile oxides with α-cyanoenamines stands out as a highly efficient and regioselective method, providing direct access to the desired scaffold. Furthermore, the cyclocondensation of β-enamino diketones with hydroxylamine offers a versatile approach where regioselectivity can be tuned by the reaction conditions. The choice of synthetic strategy will ultimately depend on the desired substitution pattern and the availability of starting materials. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize these valuable heterocyclic compounds. a solid foundation for researchers to successfully synthesize these valuable heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

5-Aminoisoxazol-3(2H)-one chemical properties and reactivity

An In-depth Technical Guide to 5-Aminoisoxazol-3(2H)-one: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring an isoxazole core, a class of structures that are integral to numerous commercial pharmaceuticals.[1] The isoxazole moiety is found in drugs with a wide array of biological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties.[1] The title compound, with its dual functionality of an amino group and a lactam-like isoxazolone ring, represents a versatile building block for the synthesis of novel chemical entities in drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties and reactivity, based on available data and the known chemistry of related isoxazole systems.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the core identification properties.

| Property | Value | Reference |

| IUPAC Name | 5-Amino-1,2-oxazol-3(2H)-one | N/A |

| Synonym(s) | 5-Amino-2-hydroisoxazol-3-one | [2] |

| CAS Number | 822-63-9 | [2] |

| Molecular Formula | C₃H₄N₂O₂ | [3] |

| Molecular Weight | 100.08 g/mol | [3] |

| MDL Number | MFCD00047072 | [2] |

Note: Properties such as melting point, pKa, and solubility are not consistently available in the cited literature.

Spectroscopic Data Overview

Specific spectroscopic data for this compound is sparse. However, characterization of related aminoisoxazole structures provides expected spectral features:

-

¹H NMR: Protons on the isoxazole ring, the amine group (NH₂), and the ring NH are expected to be key signals. The chemical shift of the C4-H would be a characteristic singlet.

-

¹³C NMR: Signals for the carbonyl carbon (C3), the amino-substituted carbon (C5), and the C4 carbon would be present in the aromatic/olefinic region.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amino and ring amine groups, a C=O stretch for the carbonyl group, and C=N and N-O stretching from the isoxazole ring. For the related compound 3,5-bis(4-nitrophenyl)-4,5-dihydroisoxazole, N-O and C-N stretching of the isoxazole ring appear at 1153 cm⁻¹ and 1267 cm⁻¹ respectively.

-

Mass Spectrometry: The molecular ion peak [M]+• would be observed at m/z 100.08, with fragmentation patterns corresponding to the loss of small molecules like CO, HNCO, or elements of the ring.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its primary amino group, the acidic N-H proton of the ring, and the stability of the isoxazolone ring itself. The molecule can exist in tautomeric forms, which influences its reactivity profile.

Reactivity of the 5-Amino Group

The exocyclic amino group is a primary nucleophilic site, susceptible to reactions with various electrophiles.

The amino group can be readily acylated to form the corresponding amides. This is a common transformation for modifying the properties of the molecule or for use in further synthetic steps, such as peptide synthesis.[4][5]

Caption: General workflow for N-Acylation of this compound.

Alkylation of the amino group can be achieved using alkyl halides. The reaction often requires a base to deprotonate the amine, and control over the degree of alkylation (mono- vs. di-alkylation) can be challenging. Studies on related 5-amino-3-(5-nitro-2-furyl)isoxazoles show that forming the sodium salt with NaH followed by reaction with an alkylating agent is an effective method.[5]

5-Aminoisoxazoles can react with α-diazocarbonyl compounds, where the reaction pathway can be directed towards either N-H insertion products (catalyzed by rhodium salts) or Wolff rearrangement products (under thermal conditions), yielding α-amino acid derivatives or N-isoxazole amides, respectively.[6][7] Condensation with various carbonyl compounds to form Schiff bases is also a typical reaction for this class of compounds.[4]

Reactivity of the Isoxazolone Ring

The isoxazole ring, while aromatic in nature, can undergo ring-opening reactions under specific conditions, providing a pathway to highly functionalized acyclic compounds.[8]

Caption: Key reactivity pathways for this compound.

A key reaction of the isoxazole core is its susceptibility to reductive cleavage of the weak N-O bond. Catalytic hydrogenation (e.g., using H₂ with Pd/C or Raney Ni) is a classic method to open the ring, typically yielding β-enaminone intermediates.[9] These versatile intermediates are valuable precursors for the synthesis of other heterocyclic systems like pyrazoles and pyridines.[9]

In recent years, transition metal-catalyzed ring-opening and annulation reactions of isoxazoles have emerged as powerful synthetic tools.[10] These methods allow for the construction of complex heterocyclic structures like substituted pyrroles and pyridines by reacting the isoxazole with coupling partners such as alkynes under catalysis by iron, ruthenium, or gold.[10]

Treatment of isoxazoles with electrophilic fluorinating agents, such as Selectfluor®, can induce a ring-opening fluorination reaction. This process involves fluorination followed by deprotonation and N-O bond cleavage, leading to the formation of α-fluorocyano-ketones, which are valuable fluorinated building blocks.

Experimental Protocols

General Protocol for N-Acylation of an Aminoisoxazole

This protocol is adapted from general procedures for the acylation of aromatic amines.[11]

-

Preparation: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert atmosphere (N₂ or Ar), add a base such as triethylamine (1.2 eq.) or pyridine (2.0 eq.).

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq.) dropwise to the stirred solution.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

General Protocol for Reductive Ring Opening of an Isoxazole

This protocol is based on standard procedures for the catalytic hydrogenation of isoxazoles.[9]

-

Preparation: Dissolve the this compound derivative (1.0 eq.) in a suitable solvent (e.g., Ethanol, Methanol, or Ethyl Acetate).

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C) or Raney Nickel (5-10% by weight).

-

Reaction: Place the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of H₂ (typically 1-4 atm). Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude β-enaminone product, which can be used directly or purified further if necessary.

Conclusion

This compound is a promising heterocyclic building block with multiple reactive sites that allow for diverse chemical transformations. The nucleophilic amino group enables straightforward derivatization through acylation and alkylation, while the isoxazole ring can be strategically opened to generate highly functionalized acyclic intermediates. These properties make it a valuable scaffold for the synthesis of complex molecules with potential applications in medicinal chemistry and agrochemical research. Further investigation into its specific physical properties and reaction kinetics is warranted to fully exploit its synthetic potential.

References

- 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 2. matrixscientific.com [matrixscientific.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of 5-Aminoisoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-aminoisoxazole scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique electronic properties and synthetic tractability have allowed for the creation of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological effects of 5-aminoisoxazole derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Antimicrobial Activity

5-Aminoisoxazole derivatives have demonstrated notable efficacy against a range of bacterial and fungal pathogens. The isoxazole ring is a key component in several commercially available antibiotics, such as sulfamethoxazole and sulfisoxazole, which act as bacteriostatic agents.[1][2] Newer derivatives continue to be explored for their potential to combat drug-resistant microbes.

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for representative 5-aminoisoxazole derivatives against various microorganisms.

| Compound ID | Derivative Type | Target Microorganism | MIC (µg/mL) | Reference |

| 4a | 5-amino-isoxazole-4-carbonitrile | Escherichia coli | 125 | [1] |

| Staphylococcus aureus | 62.5 | [1] | ||

| Candida albicans | 250 | [1] | ||

| 4b | 5-amino-isoxazole-4-carbonitrile | Escherichia coli | 125 | [1] |

| Staphylococcus aureus | 125 | [1] | ||

| Candida albicans | 250 | [1] | ||

| 4d | 5-amino-isoxazole-4-carbonitrile | Escherichia coli | 62.5 | [1] |

| Staphylococcus aureus | 62.5 | [1] | ||

| Candida albicans | 125 | [1] | ||

| PUB9 | 5-amino-3-methyl-1,2-oxazole-4-carboxylate | Staphylococcus aureus | <0.03 (approx.) | [3] |

| PUB10 | 5-amino-3-methyl-1,2-oxazole-4-carboxylate | Staphylococcus aureus | 32 | [3] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of a compound against bacterial and fungal strains.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

-

96-well microtiter plates.

-

Bacterial or fungal inoculum, adjusted to a concentration of 5 x 10^5 CFU/mL.

-

Test compound (5-aminoisoxazole derivative) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control (standard antibiotic, e.g., Ciprofloxacin).

-

Negative control (medium with solvent).

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the appropriate broth in the wells of a 96-well plate. The concentration range should typically span from 0.125 to 512 µg/mL.

-

Add an equal volume of the microbial inoculum to each well.

-

Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the compound).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The anticancer potential of 5-aminoisoxazole derivatives is a rapidly expanding area of research. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[4][5] Acivicin, an isoxazole derivative, is a known anticancer agent that acts as a γ-glutamyl transferase inhibitor.[1]

Quantitative Data on Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for selected 5-aminoisoxazole derivatives against different cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Acivicin | γ-glutamyl transferase inhibitor | - | - | Anticancer, anti-parasitic, antileishmania | [1] |

| Compound 15 | 3,5-disubstituted isoxazole | MCF7 (Breast) | - | Antiproliferative | |

| HeLa (Cervical) | - | Antiproliferative | [6] | ||

| Compound 21 | Isoxazolo[4,5-e][7][8]triazepine | Multiple | - | Antitumor | [9] |

| KRIBB3 | 3,4-isoxazole | Various | - | Inhibits tumor cell migration, impacts tubulin polymerization | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

Test compound (5-aminoisoxazole derivative) dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate reader.

Procedure:

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with DMSO at the same concentration as the highest compound concentration).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathway: Kinase Inhibition

Many 5-aminoisoxazole derivatives function as kinase inhibitors, which is a critical mechanism in cancer therapy.[10][11] Kinases are key regulators of cell signaling pathways that control cell growth, proliferation, and survival. By blocking the activity of specific kinases that are overactive in cancer cells, these derivatives can halt tumor progression.

Caption: General signaling pathway of kinase inhibition by 5-aminoisoxazole derivatives.

Anti-inflammatory Activity

Isoxazole derivatives have long been recognized for their anti-inflammatory properties.[7][8] Some compounds in this class have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[2][12] This inhibition leads to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Quantitative Data on Anti-inflammatory Activity

The following table highlights the inhibitory activity of certain isoxazole derivatives against inflammatory enzymes.

| Compound ID | Derivative Type | Target Enzyme | IC50 (µM) | Reference |

| Compound 150 | 3-phenyl-5-furan isoxazole | COX-2 | 9.16 ± 0.38 | [2] |

| Compound 155 | Isoxazole derivative | 5-LOX | 3.67 | [2] |

| Compound R3 | Isoxazole derivative | COX-2 | 0.84 | [12] |

| 5-LOX | 0.46 | [12] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method to evaluate the inhibitory effect of compounds on the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme.

-

Arachidonic acid (substrate).

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Test compound (5-aminoisoxazole derivative) dissolved in DMSO.

-

Positive control (e.g., Celecoxib).

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection.

Procedure:

-

Pre-incubate the COX-2 enzyme with the test compound or vehicle (DMSO) in the reaction buffer for 15 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the reaction mixture for a specific time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway: Inhibition of Inflammatory Mediators

The anti-inflammatory action of 5-aminoisoxazole derivatives often involves the inhibition of the COX and LOX pathways, which are central to the production of inflammatory mediators.

Caption: Inhibition of COX and LOX pathways by 5-aminoisoxazole derivatives.

Conclusion

5-Aminoisoxazole derivatives represent a versatile and highly valuable class of compounds in drug discovery and development. Their demonstrated efficacy across antimicrobial, anticancer, and anti-inflammatory applications highlights the potential of this scaffold for generating novel therapeutic agents. The ability to readily modify the core structure allows for fine-tuning of biological activity and the exploration of structure-activity relationships. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers seeking to investigate and further develop this promising class of molecules. Continued exploration of the synthesis and biological evaluation of novel 5-aminoisoxazole derivatives is warranted to unlock their full therapeutic potential.

References

- 1. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 7. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 9. Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1,2,4]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN113321645A - 5-aminoisoxazole derivative and application thereof in preparation of multi-kinase inhibitor - Google Patents [patents.google.com]

- 11. HK1067543A - Aminoisoxazole derivatives active as kinase inhibitors - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Analysis of 5-Aminoisoxazol-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Aminoisoxazol-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible literature, this guide presents predicted spectroscopic data based on the analysis of structurally related isoxazole derivatives. The methodologies provided are standard protocols applicable for the acquisition of high-quality spectral data.

This compound exists in tautomeric equilibrium with 5-amino-3-hydroxyisoxazole. The spectroscopic data presented herein considers the 3(2H)-one tautomer.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on characteristic values for isoxazole derivatives and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, Frequency: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 11.5 | Broad Singlet | 1H | NH (ring) |

| ~6.5 - 7.5 | Broad Singlet | 2H | NH₂ (amino) |

| ~5.0 - 5.5 | Singlet | 1H | CH (ring) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, Frequency: 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | C =O (C3) |

| ~155 - 160 | C -NH₂ (C5) |

| ~85 - 95 | C H (C4) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (NH and NH₂) |

| ~1700 | Strong | C=O stretching (amide carbonyl) |

| ~1650 | Medium | N-H bending |

| ~1600 | Medium | C=C stretching |

| 1300 - 1100 | Medium | C-N stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 100 | High | [M]⁺ (Molecular Ion) |

| 72 | Medium | [M - CO]⁺ |

| 56 | Medium | [M - NH₂CO]⁺ |

| 44 | High | [H₂NCO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

-

Instrumentation:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample to ensure optimal magnetic field homogeneity.

-

Acquire a one-dimensional ¹H spectrum using a standard single-pulse experiment.

-

Set the spectral width to approximately 15 ppm, centered around 7 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transform to the raw Free Induction Decay (FID) data.

-

Perform phase and baseline corrections using appropriate NMR software.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Instrumentation:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample pellet in the sample holder and record the sample spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

-

Data Acquisition (EI Mode):

-

Data Analysis:

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

References

The Isoxazole Core: A Technical Guide to its Discovery, History, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Five-Membered Ring

The isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have established it as a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds. From early antibacterial agents to targeted cancer therapies, the isoxazole moiety has been instrumental in the development of numerous clinically significant drugs. This technical guide provides an in-depth exploration of the discovery and history of isoxazole compounds, detailing the seminal synthetic methodologies, key scientific contributions, and the evolution of their therapeutic applications. It is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering a foundation for future innovation.

I. The Dawn of Isoxazole Chemistry: Discovery and Early Synthesis

The journey into isoxazole chemistry began in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The initial synthesis and characterization of the isoxazole ring laid the groundwork for over a century of research and development.

The Pioneering Synthesis by Ludwig Claisen

The first documented synthesis of an isoxazole derivative is credited to the German chemist Ludwig Claisen. In 1891, Claisen reported the reaction of β-diketones, such as acetylacetone, with hydroxylamine. This condensation reaction, yielding 3,5-dimethylisoxazole, marked the formal discovery of the isoxazole ring system. While an earlier observation of a similar reaction with benzoylacetone was made by Ceresole in 1884, it was Claisen who correctly identified the cyclic structure in 1888 and later published a detailed account.

Nomenclature and Early Structural Elucidation

The name "isoxazole" was proposed by Arthur Hantzsch, another prominent figure in heterocyclic chemistry. The prefix "iso" was used to distinguish it from its isomer, oxazole, which had been discovered earlier. Hantzsch, along with Oskar Widman, developed a systematic nomenclature for heterocyclic compounds in the late 1880s, which brought much-needed order to the rapidly expanding field.

The Advent of 1,3-Dipolar Cycloaddition: The Quilico Contribution

A significant leap in isoxazole synthesis came with the work of the Italian chemist Adolfo Quilico in the mid-20th century. Quilico and his group extensively studied the 1,3-dipolar cycloaddition reaction of nitrile oxides with alkynes. This powerful and versatile method allows for the direct construction of the isoxazole ring with a high degree of regiochemical control and has become the most widely employed strategy for synthesizing substituted isoxazoles.

II. Physicochemical Properties of Isoxazole and Key Derivatives

The physicochemical properties of the isoxazole ring and its derivatives are crucial to their behavior in biological systems, influencing factors such as solubility, membrane permeability, and target binding. The parent isoxazole is a colorless liquid with a pyridine-like odor. The incorporation of the isoxazole moiety into a larger molecule can significantly modulate its properties.

| Property | Isoxazole | Sulfamethoxazole | Valdecoxib |

| Molecular Formula | C₃H₃NO | C₁₀H₁₁N₃O₃S | C₁₆H₁₄N₂O₃S |

| Molar Mass ( g/mol ) | 69.06 | 253.28 | 314.36 |

| Boiling Point (°C) | 95 | Decomposes | Not Applicable (Solid) |

| Melting Point (°C) | -67.1 | 167-170 | 170-172 |

| Density (g/mL) | 1.078 (at 25 °C) | Not Available | Not Available |

| pKa | -2.97 (Conjugate Acid) | 5.7 | 10.06 (Sulfonamide) |

| Water Solubility | 167 g/L | 0.61 g/L | 0.035 g/L |

| LogP | 0.4 | 0.89 | 3.32 |

III. Key Experimental Protocols in Isoxazole Synthesis

The following sections provide detailed methodologies for seminal and representative syntheses of isoxazole compounds, reflecting the historical development and modern applications of this chemistry.

A. Claisen's Synthesis of 3,5-Dimethylisoxazole (Adapted from 1891)

Reaction: Condensation of Acetylacetone with Hydroxylamine

Procedure:

-

A solution of hydroxylamine hydrochloride in water is prepared and neutralized by the careful addition of a sodium hydroxide solution.

-

To this neutralized hydroxylamine solution, an equimolar amount of acetylacetone is added.

-

The mixture is gently warmed, and the progress of the reaction is monitored by the separation of an oily layer.

-

After the reaction is complete, the mixture is cooled, and the oily product is separated.

-

The crude 3,5-dimethylisoxazole is then purified by distillation.

Characterization (Historical Context): In the late 19th century, characterization would have relied on elemental analysis (to determine the empirical formula), boiling point determination, and derivative formation to confirm the structure.

B. Quilico's 1,3-Dipolar Cycloaddition: Synthesis of a Substituted Isoxazole (Representative Protocol)

Reaction: Cycloaddition of Benzonitrile Oxide with Phenylacetylene

Procedure:

-

Generation of Nitrile Oxide: Benzaldehyde oxime is dissolved in an inert solvent such as chloroform. To this solution, a mild oxidizing agent like N-chlorosuccinimide (NCS) in the presence of a base (e.g., triethylamine) is added portion-wise at 0 °C. The in-situ generation of benzonitrile oxide is monitored by the disappearance of the oxime.

-

Cycloaddition: To the solution containing the freshly generated benzonitrile oxide, an equimolar amount of phenylacetylene is added.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the nitrile oxide is consumed (monitored by thin-layer chromatography).

-

Work-up and Purification: The reaction mixture is washed with water to remove triethylamine hydrochloride and any excess reagents. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, 3,5-diphenylisoxazole, is then purified by recrystallization from a suitable solvent like ethanol.

C. Modern Synthesis of an Isoxazole Drug: Valdecoxib

Reaction: Multi-step synthesis culminating in sulfonamide formation.

Procedure (Simplified from Patented Routes):

-

Oxime Formation: Deoxybenzoin is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a solvent such as aqueous ethanol to form the corresponding oxime.

-

Isoxazole Ring Formation: The oxime is treated with a strong base (e.g., n-butyllithium) in an anhydrous solvent like tetrahydrofuran (THF) at low temperature to form a dianion. This is followed by reaction with an acylating agent (e.g., ethyl acetate) to form the 5-methyl-3,4-diphenylisoxazole ring after acidic workup.

-

Sulfonylation: The 5-methyl-3,4-diphenylisoxazole is reacted with chlorosulfonic acid at a controlled temperature. This introduces the sulfonyl chloride group onto the 4-phenyl ring.

-

Amination: The resulting sulfonyl chloride is then carefully reacted with aqueous ammonia to form the final sulfonamide, valdecoxib. The product is isolated by filtration and purified by recrystallization.

IV. Isoxazole-Containing Drugs: History, Mechanism, and Signaling Pathways

The isoxazole scaffold is a key component of numerous drugs across various therapeutic areas. The following sections highlight the history and mechanism of action of prominent examples.

A. Sulfamethoxazole: A Classic Antibacterial Agent

History and Development: Sulfamethoxazole was introduced in the United States in 1961.[1] It belongs to the sulfonamide class of antibiotics, which were among the first synthetic antimicrobial agents discovered. The development of sulfonamides, starting with the discovery of Prontosil by Gerhard Domagk in the 1930s, revolutionized the treatment of bacterial infections.[2][3] Sulfamethoxazole is often used in combination with trimethoprim to enhance its efficacy and reduce the development of resistance.[1]

Mechanism of Action: Sulfamethoxazole is a structural analog of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.[4][5] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), thereby blocking the production of dihydrofolic acid and halting bacterial growth.[4][5] Humans are unaffected as they obtain folic acid from their diet.[4]

B. Valdecoxib: A Selective COX-2 Inhibitor

History and Development: Valdecoxib was developed by Searle (later Pfizer) as a second-generation selective cyclooxygenase-2 (COX-2) inhibitor, following the successful launch of celecoxib. It was approved by the FDA in 2001 for the treatment of arthritis and menstrual pain.[6][7] However, it was voluntarily withdrawn from the market in 2005 due to concerns about an increased risk of serious cardiovascular events and severe skin reactions.[7]

Mechanism of Action: Valdecoxib selectively inhibits the COX-2 enzyme, which is primarily responsible for the production of prostaglandins that mediate pain and inflammation.[8] Unlike non-selective NSAIDs, it has a much lower affinity for the COX-1 isoform, which is involved in maintaining the gastric mucosa and platelet function. This selectivity was intended to reduce the gastrointestinal side effects associated with traditional NSAIDs.[8]

C. Isoxazole-Based HSP90 Inhibitors in Oncology

History and Development: More recently, the isoxazole scaffold has been incorporated into a new generation of anticancer agents that target Heat Shock Protein 90 (HSP90). NVP-AUY922 (Luminespib) is a potent, second-generation HSP90 inhibitor that has been investigated in numerous clinical trials for various cancers. These compounds represent a shift towards targeted cancer therapy.

Mechanism of Action: HSP90 is a molecular chaperone that is essential for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell growth and survival.[9] HSP90 inhibitors bind to the ATP-binding pocket in the N-terminal domain of HSP90, preventing the chaperone from functioning correctly.[5] This leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway, ultimately causing cell cycle arrest and apoptosis in cancer cells.[5]

V. Quantitative Biological Activity of Isoxazole Derivatives

The biological activity of isoxazole-containing compounds is highly dependent on the substitution pattern around the core ring. The following tables summarize representative quantitative data for several classes of isoxazole derivatives.

Table 1: In Vitro Anticancer Activity (IC₅₀/GI₅₀ Values in nM)

| Compound | Cell Line (Cancer Type) | IC₅₀/GI₅₀ (nM) | Target | Reference |

| NVP-AUY922 | BT-474 (Breast) | 3 | HSP90 | [9] |

| SK-BR-3 (Breast) | 3 | HSP90 | [9] | |

| MDA-MB-468 (Breast) | 4 | HSP90 | [9] | |

| MCF7 (Breast) | 6 | HSP90 | [9] | |

| H1299 (NSCLC) | 2850 | HSP90 | [2] | |

| A549 (NSCLC) | < 100 | HSP90 | [10] | |

| H1975 (NSCLC) | < 100 | HSP90 | [10] |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Reference |

| Sulfamethoxazole | ≤ 16 | ≤ 16 | |

| Sulfamethoxazole/Trimethoprim (19:1) | ≤ 16 | ≤ 16 |

(Note: Susceptibility breakpoints can vary. The values presented are indicative of susceptible strains.)

VI. Conclusion and Future Perspectives

From its initial synthesis by Ludwig Claisen to its central role in modern drug design, the isoxazole ring has demonstrated remarkable and enduring utility. Its journey through the history of chemistry highlights the power of fundamental synthetic discoveries, such as 1,3-dipolar cycloaddition, in enabling the creation of complex and therapeutically valuable molecules. The diverse mechanisms of action of isoxazole-containing drugs, from metabolic pathway inhibition in bacteria to the targeted disruption of protein chaperoning in cancer cells, underscore the scaffold's versatility.

As drug discovery moves towards an era of precision medicine and multi-targeted therapies, the isoxazole core is poised to remain a vital tool for medicinal chemists. Its ability to be readily functionalized allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an ideal starting point for the development of novel therapeutics. The continued exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of isoxazole derivatives will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

- 1. Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles | MDPI [mdpi.com]

- 3. Quality control and fate determination of Hsp90 client proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Susceptibility of Multidrug-Resistant Gram-Negative Urine Isolates to Oral Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

- 7. 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Structural Analogs and Derivatives of 5-Aminoisoxazol-3(2H)-one

This technical guide provides a comprehensive overview of the synthesis, chemical properties, biological activities, and therapeutic potential of structural analogs and derivatives of this compound. The isoxazole scaffold is a prominent five-membered heterocycle in medicinal chemistry, featured in numerous FDA-approved drugs such as valdecoxib, leflunomide, and sulfamethoxazole.[1][2] Derivatives of the 5-aminoisoxazole core, in particular, have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and immunomodulatory effects.[2][3][4][5] This document serves as a resource for professionals in drug discovery and development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key concepts to facilitate further research and application.

Synthesis and Chemical Landscape

The synthesis of isoxazole derivatives is versatile, with several established strategies that allow for extensive structural modifications. Key methods include 1,3-dipolar cycloaddition reactions, condensation of β-dicarbonyl compounds with hydroxylamine, and various multi-component reactions.[6][7] These approaches provide robust platforms for generating diverse libraries of 5-aminoisoxazole analogs for structure-activity relationship (SAR) studies.

General Synthetic Strategies

-

1,3-Dipolar Cycloaddition: This is a classic and highly effective method for forming the isoxazole ring. It typically involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene.[7][8] This strategy offers good control over regioselectivity, which is crucial for targeted drug design.

-

Condensation Reactions: The reaction of 1,3-dicarbonyl compounds or their equivalents (like α,β-unsaturated carbonyl compounds) with hydroxylamine is a fundamental route to isoxazoles.[7][9] Modifying the starting materials allows for the introduction of various substituents onto the heterocyclic core.

-

Three-Component Reactions: One-pot, three-component reactions have emerged as an efficient and environmentally friendly approach. For instance, the condensation of a β-keto ester, an aldehyde, and hydroxylamine hydrochloride can yield 3,4-disubstituted isoxazol-5(4H)-ones in high yields, often using water as a solvent.[10]

A general workflow for the synthesis of these derivatives often starts from accessible precursors and proceeds through key intermediates to the final functionalized molecules.

Biological Activities and Therapeutic Potential

Derivatives of this compound exhibit a remarkable range of biological activities, making them attractive candidates for therapeutic development.

Antimicrobial and Antifungal Activity

Many isoxazole derivatives have demonstrated significant potential as antimicrobial agents. The presence of specific substituents on the phenyl rings attached to the isoxazole core can enhance antibacterial activity. For example, methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring have been shown to boost efficacy against both gram-positive and gram-negative bacteria.[1] Certain derivatives have also shown potent activity against resistant strains of M. tuberculosis.[1]

Recent studies have focused on isoxazole derivatives for their ability to combat biofilm-based infections, a major challenge in clinical settings.[11] Two compounds, PUB9 and PUB10, were particularly effective, reducing over 90% of biofilm-forming cells of Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, while showing low cytotoxicity against human fibroblast cells.[11]

| Compound | Target Organism | MIC (µg/mL) | Reference |

| N-phenyl-5-carboxamidyl Isoxazole derivatives | S. aureus | 100 | [2] |

| 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) | S. aureus | < 0.03 | [11] |

| 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10) | S. aureus | 32 | [11] |

| Compound 6 (oxazole derivative) | A. niger | 17.8 µM | [12] |

| Compounds 3 and 5 (oxazole derivatives) | C. albicans | 29.6 µM | [12] |

Anticancer Activity

The isoxazole scaffold is a valuable pharmacophore in the design of novel anticancer agents. Derivatives have been evaluated against various cancer cell lines, showing promising antiproliferative potential. For instance, a series of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives were tested against human colorectal carcinoma (HCT116) and breast carcinoma (MCF7) cell lines.[12]

| Compound | Cell Line | IC50 (µM) | Reference |

| 14 (3-(2-(substituted benzylideneamino)oxazol-5-yl)-2H-chromen-2-one) | HCT116 | 71.8 | [12] |

| 6 (3-(2-(substituted benzylideneamino)oxazol-5-yl)-2H-chromen-2-one) | MCF7 | 74.1 | [12] |

| 5-Fluorouracil (Standard) | HCT116 | 12.7 | [12] |

| Tamoxifen (Standard) | MCF7 | 4.3 | [12] |

Anti-inflammatory and Immunomodulatory Effects

Isoxazole derivatives are well-known for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase-2 (COX-2) and lipooxygenase (LOX).[3] The drug leflunomide, which contains an isoxazole ring, is used as an antirheumatic agent.[1]

Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide have shown significant immunomodulatory activities.[13] Depending on their structure, these compounds can either stimulate or inhibit lymphocyte proliferation and modulate the production of inflammatory cytokines like IL-1β and TNF-α.[13] For example, the parent hydrazide tended to have a stimulatory effect, while its thiosemicarbazide derivatives (01K and 06K) were primarily inhibitory.[13] This dual activity suggests their potential use in treating autoimmune diseases or as vaccine adjuvants.[3]

The mechanism of action for these immunomodulatory effects can be linked to their influence on key signaling proteins in immune cells.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of the isoxazole derivatives and their biological activity is critical for rational drug design. SAR studies have revealed key structural features that govern potency and selectivity.

For allosteric ligands of the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), the nature of the linker between the isoxazole core and an appended benzoic acid moiety is crucial. An ether linkage provided high potency, while thioether or methylated amine linkers resulted in significantly decreased or lost activity.[14] Furthermore, substitutions at the C-5 position of the isoxazole ring highlighted the necessity of a hydrogen-bond donor for optimal activity. A pyrrole at this position was favorable, while methylation of the pyrrole or replacement with a pyrazole led to a drop in potency.[14]

Experimental Protocols

This section provides detailed methodologies for representative synthetic procedures and biological assays cited in the literature.

Synthesis Protocols

Protocol 1: General Procedure for the Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones [10]

-

A mixture of a β-keto ester (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), an appropriate aldehyde derivative (1.0 mmol), and propylamine-functionalized cellulose catalyst (14 mg) is prepared in water (10 mL).

-

The mixture is stirred at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitate formed is collected by filtration.

-

The solid product is washed with ethanol (3 x 10 mL) and air-dried to yield the pure heterocyclic product. This method often avoids the need for column chromatography.

Protocol 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate [15]

-

An intermediate, ethyl 2-cyano-3-ethoxy-but-2-enoate, is dissolved in ethanol.

-

This solution is added to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

-

The resulting mixture is stirred for 24 hours at room temperature.

-

The excess ethanol is removed by evaporation under reduced pressure.

-

The obtained precipitate is filtered, washed thoroughly with water, and dried to yield the final product.

Protocol 3: Synthesis of 5-amino-N′-(2,5-dioxopyrrolidin-3-yl)-3-methyl-1,2-oxazole-4-carbohydrazide (MAL1) [11]

-

This protocol involves a multi-step synthesis, culminating in the coupling of a carbohydrazide with a suitable maleimide derivative.

-

The final product is characterized by melting point (220–221 °C), ¹H NMR, ¹³C NMR, and ESI-MS.

-

¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 2.21 (s, 3H, CH₃ group of isoxazole ring), 2.56–2.90 (m, 2H), 3.90–4.04 (m, 1H), 5.42–5.76 (m, 1H), 7.25–7.62 (bs, 2H, NH₂ group from isoxazole ring), 8.34–8.87 (d, 1H, J = 5.5 Hz), 10.97–11.42 (s, 1H).[11]

-

ESI-MS: m/z calculated for formula C₉H₁₁N₅O₄ [M+H]⁺ 254.088, found 254.081.[11]

Biological Assay Protocols

Protocol 4: Determination of Antibacterial Activity (Disk Diffusion Method) [8][11]

-

A standardized inoculum of the test microorganism is uniformly spread on the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

-

Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

The impregnated discs are placed on the agar surface.

-

The plates are incubated under appropriate conditions (e.g., 18-24 hours at 37 °C).

-

The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each disc.

Protocol 5: Antiproliferative Activity (Sulforhodamine B Assay) [12]

-

Cancer cells (e.g., HCT116 or MCF7) are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

After incubation, the cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

-

Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris buffer.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 515 nm).

-

The IC50 value (the concentration of drug required to inhibit cell growth by 50%) is calculated from the dose-response curve.

Protocol 6: In Vitro Immunomodulatory Assay (Lymphocyte Proliferation) [13]

-

Lymphocytes are isolated from lymphoid organs (e.g., spleen) of mice.

-

The cells are cultured in 96-well plates in the presence or absence of a mitogen (e.g., Concanavalin A for T-cells or Lipopolysaccharide (LPS) for B-cells).

-

Test compounds are added to the cultures at various concentrations.

-

The plates are incubated for a period (e.g., 72 hours).

-

Cell proliferation is measured using a colorimetric method, such as the MTT assay. The absorbance is read, and the results are expressed as a percentage of the control (mitogen-stimulated cells without the test compound).

Conclusion and Future Outlook

The this compound core and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their synthetic accessibility allows for extensive structural diversification, leading to the discovery of potent agents with a wide array of biological activities. The demonstrated efficacy in antimicrobial, anticancer, and anti-inflammatory applications underscores their continued importance in drug discovery.[4][5] Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds, elucidating detailed mechanisms of action, and exploring their potential in multi-targeted therapies to address complex diseases such as cancer and chronic inflammatory disorders.[4] The development of novel synthetic methodologies, particularly those aligned with green chemistry principles, will further facilitate the exploration of this valuable chemical space.[2][10]

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]

- 11. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: One-Pot Synthesis of 5-Aminoisoxazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry, appearing in the structure of numerous commercial drugs such as Valdecoxib, Sulfamethoxazole, and Leflunomide.[1] Specifically, the 5-aminoisoxazole scaffold is of significant biological interest, with derivatives exhibiting a wide range of pharmacological activities, including fungicidal, bactericidal, anti-inflammatory, anticancer, and neuroprotective properties.[2][3][4][5] These compounds are also valuable as building blocks for more complex molecules in drug discovery.[4] One-pot synthesis methodologies are highly desirable as they offer increased efficiency, reduced waste, and simplified procedures compared to multi-step approaches. This document provides detailed protocols for two distinct and efficient one-pot methods for synthesizing 5-aminoisoxazoles.

Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition

This method achieves a highly regioselective synthesis of 5-aminoisoxazoles through a one-pot 1,3-dipolar cycloaddition reaction between in situ generated nitrile oxides and α-cyanoenamines.[2] The yields are generally moderate to good and depend on the method used to generate the nitrile oxide intermediate.[2]

Reaction Scheme

Caption: General scheme for the 1,3-dipolar cycloaddition synthesis of 5-aminoisoxazoles.

Experimental Workflow

Caption: Experimental workflow for the one-pot cycloaddition synthesis.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by Al-Adhami et al.[2]

A. Synthesis of α-Cyanoenamine (Starting Material)

-

Prepare an aqueous solution of potassium cyanide (0.30 mol).

-

In a separate flask, create a stirred solution of the appropriate secondary amine (e.g., morpholine) and α-chloroacetaldehyde.

-

Slowly add the potassium cyanide solution to the stirred mixture.

-

Add triethylamine dropwise to the reaction mixture.

-

A solid will form; filter this solid.

-

Recrystallize the crude product from cyclohexane to yield the pure α-cyanoenamine.[2]

B. One-Pot Synthesis of 5-Aminoisoxazole

-

Method A (from Chloroxime):

-

Dissolve the appropriate α-cyanoenamine (e.g., 2-morpholinoacrylonitrile, 1.2 mmol) in 20 mL of anhydrous toluene.

-

Add the corresponding chloroxime (1 mmol) to the solution.

-

Add triethylamine (1.5 mmol) dropwise to the stirred solution at room temperature.

-

Stir the mixture for 24 hours.

-

Filter the precipitated triethylamine hydrochloride.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the resulting solid from ethanol to obtain the pure 5-aminoisoxazole.[2]

-

-

Method B (from Nitroalkane):

-

Dissolve the primary nitro derivative (e.g., nitroethane, 1 mmol) and the α-cyanoenamine (1.2 mmol) in 20 mL of anhydrous toluene.

-

Add phenylisocyanate (2 mmol) and a few drops of triethylamine to the solution.

-

Stir the mixture at room temperature for 12 hours.

-

For certain substrates, refluxing overnight may be necessary to complete the reaction.[2]

-

After cooling, filter the precipitate.

-

Remove the solvent from the filtrate and purify the crude product by recrystallization.[2]

-

Data Summary: Cycloaddition Method

The yields of this one-pot procedure are dependent on the method used for generating the nitrile oxide.[2]

| Entry | Nitrile Oxide Precursor | α-Cyanoenamine | Generation Method | Yield (%) |

| 1 | p-Cl-Ph-C(Cl)=NOH | 2-Morpholinoacrylonitrile | A (Dehydrohalogenation) | 95% |

| 2 | p-Cl-Ph-C(Cl)=NOH | 2-Piperidinoacrylonitrile | A (Dehydrohalogenation) | 85% |

| 3 | p-Cl-Ph-C(Cl)=NOH | 2-(Pyrrolidin-1-yl)acrylonitrile | A (Dehydrohalogenation) | 70% |

| 4 | CH₃CH₂NO₂ | 2-Morpholinoacrylonitrile | B (Mukaiyama Dehydration) | 82% |

| 5 | CH₃CH₂NO₂ | 2-Piperidinoacrylonitrile | B (Mukaiyama Dehydration) | 75% |

| 6 | CH₃NO₂ | 2-Morpholinoacrylonitrile | C (Nitromethane Variation) | 64% |

| 7 | CH₃NO₂ | 2-(Pyrrolidin-1-yl)acrylonitrile | C (Nitromethane Variation) | 58% |

| Data sourced from Al-Adhami et al.[2] |

Protocol 2: Three-Component Synthesis using a Lewis Acid Catalyst

This protocol describes a one-pot, three-component reaction for synthesizing 5-amino-3-phenylisoxazole-4-carbonitrile derivatives. The method utilizes an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a ceric ammonium sulphate catalyst.[6]

Reaction Scheme

Caption: Three-component one-pot synthesis of 5-aminoisoxazole derivatives.

Detailed Experimental Protocol

This protocol is based on the general procedure reported by Krishnarao and Sirisha.[6]

-

To a 50 mL round-bottom flask, add the substituted aromatic aldehyde (1 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol).

-

Add 25 mL of isopropyl alcohol to the flask to dissolve the reagents.

-

Gradually add the Lewis acid catalyst, ceric ammonium sulphate (2 mmol), to the reaction mixture.[6]

-

Fit the flask with a condenser and heat the mixture to reflux.

-

Maintain vigorous stirring at reflux for 5 hours.[6]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate, wash with cold ethanol, and air-dry.

-

Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

Data Summary: Three-Component Method

This table outlines the general conditions for the Lewis acid-catalyzed synthesis.

| Parameter | Condition |

| Aldehyde | Substituted Aromatic |

| Active Methylene | Malononitrile |

| Amine Source | Hydroxylamine Hydrochloride |

| Catalyst | Ceric Ammonium Sulphate |

| Solvent | Isopropyl Alcohol |

| Temperature | Reflux |

| Reaction Time | 5 hours |

| Data sourced from Krishnarao and Sirisha.[6] |

Applications in Drug Development

The 5-aminoisoxazole core is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions. Its derivatives have demonstrated a remarkable breadth of activities, making them attractive candidates for drug discovery programs.[3][5]

-

Antimicrobial Agents: The scaffold has shown potent antibacterial and antifungal activity.[1][2]

-

Neuroactive Agents: Certain 5-aminoisoxazoles are used for treating cerebrovascular disorders.[2] They also serve as positive allosteric modulators of AMPA receptors, which are targets for cognitive enhancers and therapies for neurological conditions like Alzheimer's disease.[7]

-

Anti-inflammatory and Analgesic: The isoxazole ring is a well-known bioisostere for carboxylic acids and is present in several anti-inflammatory drugs.[4]

-

Anticancer Activity: Novel isoxazole derivatives continue to be explored for their potential as anticancer agents.[3]

Therapeutic Potential of the 5-Aminoisoxazole Scaffold

Caption: The diverse therapeutic applications stemming from the 5-aminoisoxazole core structure.

Conclusion